molecular formula C7H11NO2 B11923119 (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B11923119
M. Wt: 141.17 g/mol
InChI Key: WGVSZLKCAUSBGO-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic β-lactam derivative with a rigid [3.2.0] ring system. Its molecular formula is C₇H₁₁NO₂, molecular weight 141.17 g/mol, and CAS number 77859-21-3 . The compound is characterized by a fused bicyclic structure containing a nitrogen atom (azabicyclo) and a carboxylic acid group. It is commercially available as a high-purity (≥97%) heterocyclic building block for pharmaceutical synthesis, particularly in developing β-lactam antibiotics and enzyme inhibitors . The stereochemistry (rel-1R,2R,5S) is critical for its biological activity and interactions with target proteins, such as penicillin-binding proteins (PBPs) .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2R,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6-/m1/s1

InChI Key

WGVSZLKCAUSBGO-HSUXUTPPSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1CN[C@H]2C(=O)O

Canonical SMILES

C1CC2C1CNC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of readily available starting materials and environmentally friendly reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .

Biology: In biology, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes .

Medicine: In medicine, (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid and its derivatives are investigated for their potential therapeutic applications. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Azabicyclo Family

The following table compares key structural analogs, focusing on bicyclo systems, substituents, and applications:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Carboxylic acid C₇H₁₁NO₂ 141.17 β-lactam intermediates, enzyme inhibitors
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Thia (S), oxo, octanoyl amino C₁₅H₂₂N₂O₄S 342.46 Antibiotic derivatives (e.g., penem analogs)
3-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride [3.1.1] Hydrochloride salt C₇H₁₂ClNO₂ 195.65 Neurological drug candidates
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0] Smaller bicyclo system C₆H₉NO₂ 127.14 Peptide mimetics, kinase inhibitors
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Oxo group C₈H₁₀O₃ 154.16 Carbapenem precursors

Substituent Effects on Stability and Bioactivity

  • Thia (S) vs. Aza (N) Systems: The 4-thia-1-azabicyclo[3.2.0] derivatives (e.g., ) exhibit enhanced stability against β-lactamases due to sulfur’s electron-withdrawing effects. However, they are more susceptible to renal dehydropeptidase-I (DHP-I) degradation compared to non-thia analogs .
  • Oxo and Hydroxyethyl Groups : Compounds like (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (DHC, CAS 96036-03-2) show improved pharmacokinetics due to the hydroxyethyl group’s steric protection of the β-lactam ring .
  • Carbapenems vs. Penems : Carbapenems (e.g., DHC) generally have broader-spectrum antibacterial activity than penems (e.g., HTC) due to their resistance to extended-spectrum β-lactamases (ESBLs) .

Stereochemical Considerations

  • The rel-(1R,2R,5S) configuration in the target compound is enantiomerically distinct from analogs like rel-(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 77859-21-3, ). These stereochemical differences significantly impact binding affinity to PBPs and metabolic stability .
  • For example, (2S,5R,6R)-6-amino penicillanic acid () is a key intermediate in semi-synthetic penicillins, where the 6R configuration is essential for antibacterial activity .

Pharmacological and Physicochemical Properties

Property (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic Acid (2S,5R,6R)-6-Aminopenicillanic Acid () DHC (CAS 96036-03-2, )
Solubility Moderate in polar solvents (e.g., DMSO) High in water (sodium salt form) Low (requires solubilizing agents)
Stability to DHP-I Not reported Low (Vmax/Km = 0.12) High (Vmax/Km = 0.03)
Antibacterial Spectrum Narrow (building block) Broad (precursor to ampicillin) Broad (carbapenem class)
Synthetic Utility High (versatile intermediate) Moderate (requires further derivatization) Low (complex synthesis)

Key Research Findings

Enzymatic Stability : Carbapenems like DHC (CAS 96036-03-2) are 10-fold more stable to DHP-I than penems due to their bicyclic structure and substituent shielding .

Stereochemical Purity : The rel-(1R,2R,5S) configuration in the target compound is critical for inhibiting PBPs in Gram-positive bacteria, as shown in analogs like rac-(1R,2R,5S)-4-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid () .

Thia Derivatives : 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives () are precursors to ampicillin but require stabilization via salt forms (e.g., sodium) for clinical use .

Biological Activity

(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural similarity to various bioactive molecules. This article reviews the biological activities associated with this compound, focusing on its antibacterial properties, enzyme inhibition, and antioxidant activities.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 77859-21-3

Biological Activity Overview

The biological activity of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid has been explored in various studies, highlighting its potential in treating bacterial infections and other therapeutic applications.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death.

Table 1: Antibacterial Activity Against Selected Bacteria

CompoundBacterial StrainZone of Inhibition (mm)Reference
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acidStaphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Enzyme Inhibition

In addition to its antibacterial properties, this compound has shown promising results in enzyme inhibition assays. Notably, it has been tested for its ability to inhibit urease and alpha-amylase enzymes.

Table 2: Enzyme Inhibition Assays

CompoundEnzyme TypeInhibition (%)Reference
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acidUrease70
Alpha-Amylase65

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging method. The results indicated moderate antioxidant activity.

Table 3: Antioxidant Activity

CompoundDPPH Scavenging Activity (%)Reference
(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid45

Case Studies

Several studies have focused on the synthesis of derivatives of (1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid and their biological evaluations:

  • Study on Antibacterial Derivatives :
    A study synthesized multiple analogues of this compound and evaluated their antibacterial efficacy against resistant strains of bacteria. Results indicated that some derivatives exhibited enhanced activity compared to the parent compound, particularly against extended-spectrum beta-lactamase-producing strains .
  • Enzyme Inhibition Research :
    Another research effort examined the inhibitory effects of this compound on urease and alpha-amylase enzymes, demonstrating significant inhibition that suggests potential therapeutic applications in managing conditions like kidney stones and diabetes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.